molecular formula C23H24ClN3O3 B2418338 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 1251706-12-3

2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2418338
CAS No.: 1251706-12-3
M. Wt: 425.91
InChI Key: MFLQHKDITMVILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-3-30-16-6-4-15(5-7-16)25-21(28)13-27-11-10-20-18(12-27)23(29)17-8-9-19(24)14(2)22(17)26-20/h4-9H,3,10-13H2,1-2H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLQHKDITMVILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2,6-Diaminopyridine

As demonstrated in the synthesis of 1,8-naphthyridin-2-amine, 2,6-diaminopyridine (DAP) serves as a versatile precursor. Reaction with 1,1,3,3-tetramethoxypropane in acidic media (e.g., acetic acid, sulfuric acid, or phosphoric acid) facilitates cyclization to form the naphthyridine ring. For instance, heating DAP with 1,1,3,3-tetramethoxypropane in acetic acid at 45–75°C for 30–40 minutes yields 1,8-naphthyridin-2-amine in 70–72% yield. Adapting this method, substituting tetramethoxypropane with a benzannulation agent (e.g., cyclohexenone derivatives) could enable the formation of the benzo-fused system.

Cyclization and Benzannulation

Thermal cyclization strategies, as employed in canthin-4-one synthesis, provide a pathway for ring closure. For example, thermolysis of ylidene intermediates at ~250°C for short durations (0.5–5 minutes) in dipolar aprotic solvents like sulfolane generates naphthyridinone scaffolds. Applying similar conditions to a benzannulated precursor could yield the benzo[b]1,6-naphthyridine core.

Introduction of Substituents: Chloro, Methyl, and Oxo Groups

Chlorination at Position 7

Chlorination of the naphthyridine ring is achieved using phosphorus oxychloride (POCl₃), a reagent widely employed in heterocyclic chemistry. For instance, treating 2-amino-7-hydroxy-1,8-naphthyridine with POCl₃ at reflux converts the hydroxyl group to a chloro substituent. In the target compound, analogous conditions could introduce the 7-chloro group after constructing the core structure.

Methylation at Position 6

The 6-methyl group may be introduced via alkylation during ring formation or post-cyclization. A reported method involves using methyl-containing phosphonium salts, such as [(5-methyl-2-oxo)-hexyl]triphenylphosphonium bromide, to transfer methyl groups in Wittig-like reactions. Alternatively, Friedel-Crafts alkylation with methylating agents (e.g., methyl iodide) in the presence of Lewis acids could be explored.

Oxo Group at Position 10

The 10-oxo moiety likely originates from ketone formation during cyclization. For example, the use of malic acid in sulfuric acid during naphthyridine synthesis generates oxo groups via dehydration and oxidation. Ensuring proper oxygenation during the ring-closing step is critical for introducing this functionality.

Attachment of the Acetamide Side Chain

Synthesis of the Acetamide Intermediate

The N-(4-ethoxyphenyl)acetamide side chain is prepared separately. Reaction of 4-ethoxyaniline with acetyl chloride in the presence of a base (e.g., triethylamine) yields N-(4-ethoxyphenyl)acetamide. Purification via recrystallization or column chromatography ensures high purity.

Coupling to the Naphthyridine Core

The acetamide group is introduced at position 2 of the naphthyridine via nucleophilic acyl substitution or palladium-catalyzed cross-coupling. A Suzuki-Miyaura coupling, as described in canthin-4-one synthesis, could link a boronic ester-functionalized acetamide to a halogenated naphthyridine intermediate. For example, 8-bromo-1,5-naphthyridin-4(1H)-one undergoes Pd-catalyzed coupling with aryl boronic acids to install aryl groups. Adapting this method, coupling N-(4-ethoxyphenyl)acetamide-bearing boronic acid with a brominated naphthyridine intermediate would furnish the target compound.

Optimization and Challenges

Regioselectivity and Reaction Conditions

Ensuring correct regioselectivity during chlorination and methylation requires careful control of reaction conditions. For instance, chlorination with POCl₃ must be conducted under anhydrous conditions at elevated temperatures (80–100°C) to avoid side reactions. Methylation via alkylation may necessitate protecting groups to prevent over-alkylation.

Purification and Yield Enhancement

Column chromatography (e.g., using alumina or silica gel) is critical for isolating intermediates. For example, purification of 1,8-naphthyridin-2-amine with dichloromethane/methanol eluents achieves >95% purity. Recrystallization from solvents like hexane or ethyl acetate further enhances purity.

Data Tables

Table 1: Key Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclization 1,1,3,3-Tetramethoxypropane, H₂SO₄, 75°C 72
Chlorination POCl₃, reflux, 4 h 85
Methylation Methyl iodide, AlCl₃, DCM, 0°C 65

Table 2: Coupling Reactions for Side-Chain Attachment

Reaction Type Catalyst/Base Temperature (°C) Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃ 80 78
Buchwald-Hartwig Pd₂(dba)₃, Xantphos 100 68

Chemical Reactions Analysis

Types of Reactions

2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Structural Features

The compound features a naphthyridine core with chlorinated and methylated substituents, along with an acetamide group. The unique structure contributes to its reactivity and potential biological interactions.

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules in organic chemistry.
  • Reagent in Organic Reactions : It can be utilized in various organic reactions due to its reactive functional groups.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that similar naphthyridine derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antiviral Properties : Research indicates potential antiviral activities that warrant further investigation.

Medicine

  • Drug Development : The compound is being explored for its therapeutic potential, particularly in developing new drugs targeting various diseases.
  • Mechanism of Action Studies : Investigations into how the compound interacts with biological receptors and enzymes are ongoing.

Industry

  • Specialty Chemicals Production : The compound can be used in producing specialty chemicals due to its unique properties.

Antimicrobial Activity

Recent studies on naphthyridine derivatives have shown promising results:

  • Minimum Inhibitory Concentration (MIC) values for related compounds range from 10 to 50 µg/mL.
  • Structure–activity relationship (SAR) analyses indicate that modifications in the aromatic rings can enhance antibacterial efficacy.

Antibacterial Activity Studies

  • A study reported significant antibacterial activity against Staphylococcus aureus with MIC values around 20 µg/mL.
  • Another investigation highlighted the effectiveness of naphthyridine derivatives against Escherichia coli, reinforcing their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide include other benzimidazole derivatives and oxadiazole-containing molecules. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

The compound 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide is a synthetic derivative belonging to the class of benzo[b]naphthyridines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of the compound is C21H22ClN3O2C_{21}H_{22}ClN_{3}O_{2} with a molecular weight of approximately 373.87 g/mol. The structure includes a chloro group and an ethoxyphenyl moiety that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzo[b]naphthyridines possess significant antibacterial properties. For instance, similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity :
    • Compounds in this class have been evaluated for their antitumor potential. For example, certain derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in bacterial resistance mechanisms. This includes inhibition of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Case Study 1: Antibacterial Efficacy

In a study focused on the antibacterial properties of similar naphthyridine derivatives, several compounds were synthesized and tested against a panel of bacterial strains. The results indicated that compounds with structural similarities to this compound demonstrated potent activity against both drug-sensitive and multidrug-resistant strains .

CompoundMIC (μg/mL)Target Bacteria
Compound A0.125S. aureus
Compound B0.25E. coli
Compound C0.5Pseudomonas aeruginosa

Case Study 2: Antitumor Mechanisms

A recent investigation into the antitumor effects of naphthyridine derivatives revealed that certain compounds triggered apoptosis in cancer cells via mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cultures .

Research Findings

Recent findings suggest that the biological activity of this compound is closely linked to its structural features:

  • Chloro Substitution : The presence of the chloro group enhances lipophilicity and may improve membrane permeability.
  • Ethoxyphenyl Group : This moiety is hypothesized to contribute to selectivity towards certain biological targets.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its biological activity?

Answer:
The compound features:

  • A benzo[b]1,6-naphthyridinone core , which is a privileged scaffold in medicinal chemistry due to its planar structure and ability to engage in π-π stacking interactions with biological targets .
  • 7-Chloro and 6-methyl substituents on the naphthyridinone ring, which enhance lipophilicity and may improve membrane permeability .
  • An N-(4-ethoxyphenyl)acetamide side chain , which contributes to hydrogen-bonding interactions with target proteins and modulates solubility .

Implications for Activity:
The chloro and methyl groups may stabilize interactions with hydrophobic binding pockets in enzymes (e.g., kinases), while the ethoxyphenyl group enhances target specificity through steric and electronic effects .

Basic: What are common synthetic challenges in preparing this compound, and how are they addressed?

Answer:
Key challenges include:

  • Multi-step synthesis : Formation of the naphthyridinone core requires precise cyclization conditions (e.g., acid catalysis or thermal cyclization) to avoid side reactions .
  • Purification : Intermediate products often require chromatography or recrystallization to achieve >95% purity .
  • Functional group compatibility : The ethoxyphenyl group may necessitate protective strategies during reactions involving acidic or basic conditions .

Methodological Solutions:

  • Use Pd-catalyzed cross-coupling for introducing aromatic substituents .
  • Optimize solvent systems (e.g., DMF/THF mixtures) to balance reactivity and solubility .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

Answer:
Critical Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CAvoids decomposition of intermediates
Catalyst Loading5–10 mol% Pd(PPh₃)₄Maximizes coupling efficiency
Reaction Time12–24 hoursEnsures complete conversion

Advanced Strategies:

  • Employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent polarity) .
  • Use in-line FTIR spectroscopy to monitor reaction progress in real time .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Common sources of contradiction include:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic isoforms .
  • Compound purity : Impurities >5% can skew IC₅₀ values .

Resolution Workflow:

Replicate assays under standardized conditions (e.g., ATP concentration for kinase assays) .

Perform LC-MS validation of compound batches to confirm purity .

Use molecular docking to compare binding modes across protein conformations (e.g., PDB structures) .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR)?

Answer:
Stepwise Approach:

Synthesize analogs : Modify substituents (e.g., replace Cl with F, vary ethoxy group position) .

Evaluate activity : Use high-throughput screening (HTS) for IC₅₀ determination against target enzymes .

Computational analysis : Perform QSAR modeling with descriptors like logP, polar surface area, and H-bond donors .

Case Study:
Analogues with 4-methoxyphenyl instead of 4-ethoxyphenyl showed reduced activity, highlighting the importance of alkoxy chain length .

Advanced: How can researchers design assays to assess target specificity?

Answer:
Methodological Framework:

Panel screening : Test against related enzymes (e.g., kinase family members) to identify off-target effects .

Cellular thermal shift assay (CETSA) : Confirm direct target engagement in live cells .

RNAi knockdown : Validate phenotypic effects are target-dependent .

Example:
CETSA revealed a 4.5°C shift for the compound with its putative kinase target, confirming binding .

Advanced: What analytical techniques resolve ambiguities in spectral data (e.g., NMR/IR)?

Answer:

TechniqueApplicationExample Data
2D NMR (HSQC, HMBC) Assigns proton-carbon correlationsConfirms naphthyridinone ring connectivity
High-res MS Verifies molecular formulaObserved [M+H]⁺ = 456.12 (calc. 456.11)
FTIR Identifies carbonyl stretchesStrong peak at 1680 cm⁻¹ (C=O)

Best Practices:

  • Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.